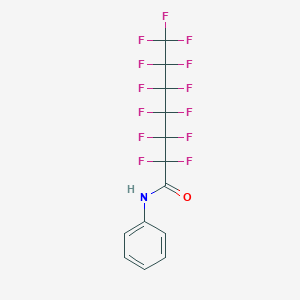
6-Benzyl-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Benzyl-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzyl group attached to the sixth position of the pyrimidine ring, a hydroxymethyl group at the fifth position, and two keto groups at the second and fourth positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a suitable pyrimidine precursor under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
6-Benzyl-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The keto groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring catalysts and specific solvents.
Major Products Formed
Oxidation: Formation of 6-Benzyl-5-(carboxymethyl)pyrimidine-2,4(1H,3H)-dione.
Reduction: Formation of 6-Benzyl-5-(hydroxymethyl)pyrimidine-2,4-diol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Benzyl-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Benzyl-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6-Benzyl-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine: Another pyrimidine derivative with a similar structure but different functional groups.
5-Benzyl-6-hydroxymethyluracil: A compound with a hydroxymethyl group at the sixth position and a benzyl group at the fifth position.
Uniqueness
6-Benzyl-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propiedades
Número CAS |
347861-37-4 |
|---|---|
Fórmula molecular |
C12H12N2O3 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
6-benzyl-5-(hydroxymethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12N2O3/c15-7-9-10(13-12(17)14-11(9)16)6-8-4-2-1-3-5-8/h1-5,15H,6-7H2,(H2,13,14,16,17) |
Clave InChI |
GSDWPRZHOYUVOH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=C(C(=O)NC(=O)N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Silane, (1,1-dimethylethyl)dimethyl[[6-(phenylmethoxy)hexyl]oxy]-](/img/structure/B14236638.png)


![2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)-](/img/structure/B14236645.png)




![4,4'-[{[2-(Trifluoromethyl)phenyl]methylene}bis(oxy)]dianiline](/img/structure/B14236675.png)

